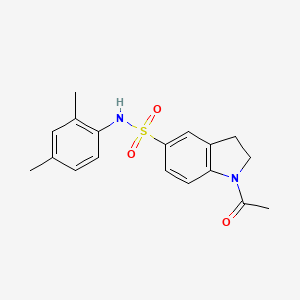![molecular formula C20H22N2O3 B4397253 3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE](/img/structure/B4397253.png)
3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE
概要
説明
3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a morpholinocarbonyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield 3,4-dimethyl-N-phenylbenzamide.
Introduction of the Morpholinocarbonyl Group: The morpholinocarbonyl group is introduced by reacting the benzamide intermediate with morpholine and a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,4-dimethylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the benzamide.
Substitution: Halogenated benzamide derivatives.
科学的研究の応用
3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The morpholinocarbonyl group can enhance binding affinity to specific proteins, leading to modulation of their activity. This compound may also interfere with cellular pathways, resulting in therapeutic effects such as inhibition of cancer cell proliferation.
類似化合物との比較
Similar Compounds
3,4-Dimethylbenzamide: Lacks the morpholinocarbonyl group, resulting in different chemical properties and biological activities.
N-Phenylbenzamide: Lacks the methyl groups and morpholinocarbonyl group, leading to distinct reactivity and applications.
Morpholinocarbonyl derivatives: Compounds with similar morpholinocarbonyl groups but different core structures, exhibiting varied biological activities.
Uniqueness
3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE is unique due to the combination of its benzamide core with the morpholinocarbonyl group and methyl substitutions. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other related compounds.
特性
IUPAC Name |
3,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-8-16(13-15(14)2)19(23)21-18-6-4-3-5-17(18)20(24)22-9-11-25-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPEEPZPULCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4397170.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397172.png)
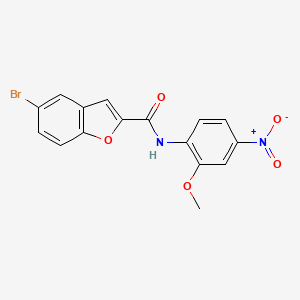
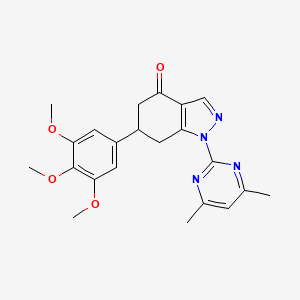

![4-PROPANAMIDO-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B4397220.png)
![ethyl 4-acetyl-2'-amino-1',5-dimethyl-2-oxo-1'H-spiro[furan-3,4'-quinoline]-3'-carboxylate](/img/structure/B4397225.png)
![1-(4-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4397239.png)
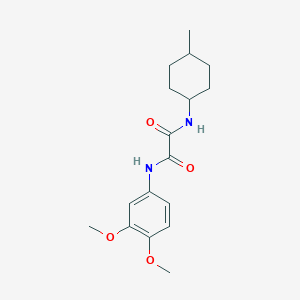
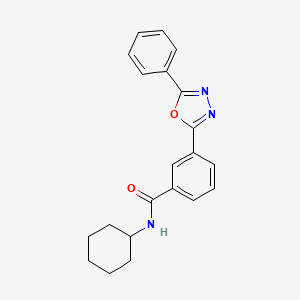
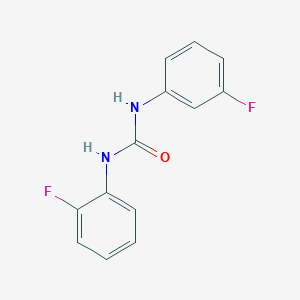
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethyl-N-(propan-2-yl)butanamide](/img/structure/B4397250.png)
![2,6-dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4397252.png)
